molecular formula C11H7ClN2O B037703 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile CAS No. 115027-08-2

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile

Cat. No. B037703
M. Wt: 218.64 g/mol
InChI Key: BLEBTHHPYINQMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives often involves reactions that introduce substituents at various positions on the indole nucleus to achieve desired chemical properties. For example, Attaby et al. (2007) described a synthesis route involving the reaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde to yield various heterocyclic compounds with potential antimicrobial activity (Attaby, Ramla, & Gouda, 2007).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 3-(2-Chloroacetyl)-1H-Indole-5-carbonitrile, can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry. Kumar et al. (2012) established the molecular structure of a related compound, 2-(1H-indol-3-yl)quinoline-3-carbonitrile, using single crystal X-ray diffraction, demonstrating the utility of these techniques in elucidating indole structures (Kumar et al., 2012).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, contributing to their versatility in synthetic chemistry. Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insights into their chemical behavior and potential reactions (Lakhdar et al., 2006).

Physical Properties Analysis

The physical properties of indole derivatives like 3-(2-Chloroacetyl)-1H-Indole-5-carbonitrile, such as melting point, solubility, and crystalline structure, can be determined using techniques like X-ray crystallography. Yu et al. (2012) developed a method for determining impurities in a related compound, showcasing the importance of understanding these physical properties for quality control (Yu et al., 2012).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Creation of Thioxopyridine and Thieno[2,3-b]pyridine Derivatives : A study by Attaby, Ramla, and Gouda (2007) focused on synthesizing a range of heterocyclic compounds starting from 2-cyanoethanthioamide, leading to the formation of thioxopyridine derivatives. This process involved reactions with various halogen-containing reagents, demonstrating the compound's role in generating diverse heterocycles with potential antimicrobial activities and enzyme inhibition properties F. Attaby, M. Ramla, & Eman M. Gouda, 2007.

Nucleophilic Reactivity Studies

  • Investigation of Nucleophilic Reactivities : The nucleophilic reactivities of indoles, including derivatives similar to 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile, were studied by Lakhdar et al. (2006). This research provided insights into the coupling reactions of indoles with various electrophilic partners, offering a foundation for understanding the reactivity and application of such compounds in more complex chemical syntheses S. Lakhdar, Martin Westermaier, & F. Terrier, 2006.

Process Optimization and Scale-Up

  • Reductive Deoxygenation in Continuous Flow : A study by Karadeolian et al. (2018) developed a continuous flow process for the reductive deoxygenation of a similar compound, highlighting the advantages of continuous processing in chemical synthesis. This approach not only improved yield and purity but also demonstrated the potential for process optimization and scale-up in industrial applications Avedis Karadeolian, Dineshkumar Patel, & Prabhudas Bodhuri, 2018.

Pharmaceutical Applications

  • Synthesis of PDE4 Inhibitors : Kumar et al. (2012) utilized a derivative for the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, serving as a new class of PDE4 inhibitors. This showcases the compound's utility in the development of pharmaceutical agents targeting specific enzymes K. Kumar et al., 2012.

Novel Synthetic Routes and Drug Development

  • Improved Synthesis of Selective Serotonin Reuptake Inhibitor (SSRI) : Anthes et al. (2008) described an improved synthesis route for an SSRI, starting from a compound structurally related to 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile. This work illustrates the critical role of such intermediates in optimizing the synthesis of clinically relevant drugs R. Anthes et al., 2008.

Future Directions

The future directions for research on “3-(2-chloroacetyl)-1H-Indole-5-carbonitrile” would likely depend on its specific biological activities and potential applications. Indole derivatives are a rich source of biologically active compounds, and there is ongoing interest in the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

3-(2-chloroacetyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBTHHPYINQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577556
Record name 3-(Chloroacetyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile

CAS RN

115027-08-2
Record name 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115027-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloroacetyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.6 g of 3-(2-aminoethyl)-5-cyanoindole [obtainable by reaction of 5-cyanoindole with 2-chloroacetyl chloride to give 3-(2-chloroacetyl)-5-cyanoindole, subsequent reduction with diborane, reaction with phthalimide and hydrolysis]and one equivalent of 5-[N,N-bis(2-chloroethyl)amino]benzofuran [obtainable by reaction of 2-chloroacetyl chloride with 5-aminobenzofuran and subsequent reduction with diborane] in 40 ml of acetone and 40 ml of water is boiled for 20 hours and then worked up in the customary manner. 1-[2-(5-Cyanoindol-3-yl)ethyl]-4-(benzofuran-5-yl)piperazine is obtained.
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